![molecular formula C20H22O6 B3016343 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005100-69-5](/img/structure/B3016343.png)
8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the [1,3]dioxolo[4,5-g]chromen-8-one derivatives begins with benzo[d][1,3]dioxol-5-ol as a substrate. This compound is first reacted with 3-bromopropanoic acid. Subsequently, a Friedel-Crafts reaction with oxalyl chloride is performed to obtain 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The final step involves an aldol condensation with aromatic aldehydes under acidic conditions to yield the title compounds. This synthetic route has been shown to produce moderate yields of the desired derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features a [1,3]dioxolo[4,5-g]chromen-8-one core. The derivatives are characterized by various substituents on the benzylidene moiety, which influence their biological activity. For instance, the presence of a methoxy group and the length of the aliphatic tail in the benzylidene moiety are factors that have been investigated for their impact on cytotoxicity .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of these derivatives is the aldol condensation, which is used to attach different aromatic aldehydes to the core structure. This step is crucial as it introduces various substituents that are hypothesized to affect the cytotoxic properties of the compounds. The studies explore how these chemical modifications influence the activity against breast cancer cell lines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the synthesized compounds are not detailed in the abstracts, it is evident that the structural modifications have significant effects on their biological activities. The cytotoxic activities of the compounds were evaluated using the MTT assay on three human breast cancer cell lines: MCF-7, T47D, and MDA-MB-231. Among the synthesized compounds, those with certain substituents showed higher cytotoxicity, suggesting that the physical and chemical properties conferred by these substituents are critical for their biological function .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
CeCl3·7H2O as a Catalyst : CeCl3·7H2O has been utilized for the efficient synthesis of compounds similar to 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol. This method offers advantages like high yields and an environmentally benign procedure (Wu, Li, & Yan, 2011).
Nickel(II) Chromite Nanoparticles in Synthesis : Nickel(II) chromite nanoparticles have been shown to be effective catalysts in the synthesis of chromene-based compounds, providing high yields and a simple, inexpensive synthesis route (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).
Biological Properties and Applications
Cytotoxic Activity in Cancer Research : Studies have indicated that certain chromene derivatives exhibit cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer research and therapy (Alipour et al., 2016); (Alipour et al., 2014).
Anti-Tobacco Mosaic Virus Activity : Some coumarin derivatives, which are structurally related to the given compound, have demonstrated potential anti-tobacco mosaic virus activity. This indicates possible use in agricultural applications (Lei et al., 2015).
Advanced Synthesis Techniques
- Solvent-Free Synthesis Approaches : Research has explored solvent-free methods for synthesizing chromene derivatives, enhancing the environmental sustainability of the process (Heravi & Daraie, 2014); (Ashok et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their cytotoxic activities on various cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of tissues by eliminating old, unnecessary, or unhealthy cells.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in pathways related to apoptosis and cell proliferation .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-11-19(13-7-12(22-3)5-6-15(13)23-4)14-8-17-18(25-10-24-17)9-16(14)26-20(11,2)21/h5-9,11,19,21H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXXVGNCSVCOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)
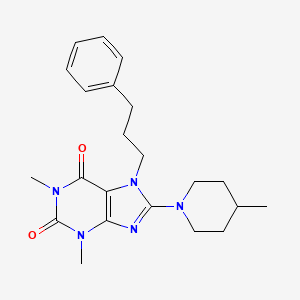
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
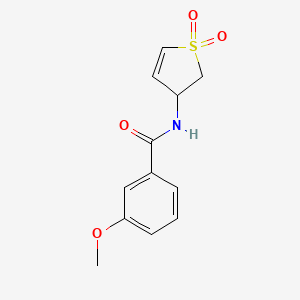
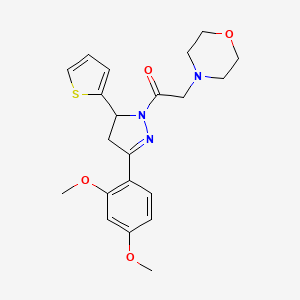
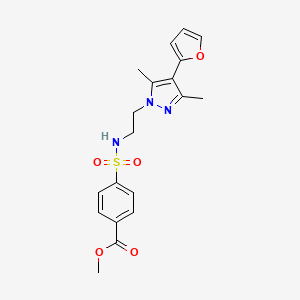
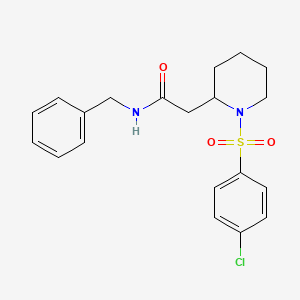


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)